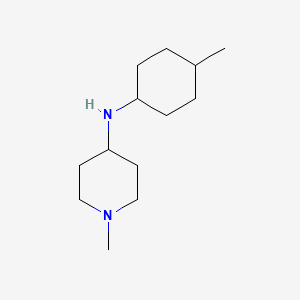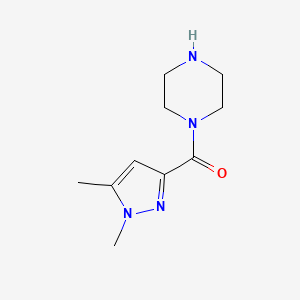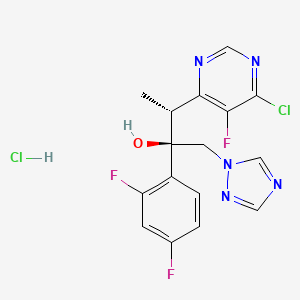![molecular formula C13H14N2O B1460794 4-[(2-Pyridinylmethoxy)methyl]aniline CAS No. 408368-93-4](/img/structure/B1460794.png)
4-[(2-Pyridinylmethoxy)methyl]aniline
描述
4-[(2-Pyridinylmethoxy)methyl]aniline, also known as 4-PMMA, is a compound belonging to the group of aromatic amines. It is a colorless to yellowish solid that is soluble in water, ethanol, and other organic solvents. 4-PMMA is a stable compound with a melting point of about 110-112°C and a boiling point of about 215°C. 4-PMMA has a wide range of applications in scientific research, from the synthesis of pharmaceuticals to the study of biochemical and physiological processes.
科学研究应用
4-[(2-Pyridinylmethoxy)methyl]aniline has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antidepressants. It has also been used in the study of biochemical and physiological processes, such as the mechanism of action of drugs, the effects of drugs on the nervous system, and the regulation of gene expression. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been used in the study of the structure and function of proteins, the activity of enzymes, and the structure-activity relationships of drugs.
作用机制
The mechanism of action of 4-[(2-Pyridinylmethoxy)methyl]aniline is not well-understood. However, it is believed that 4-[(2-Pyridinylmethoxy)methyl]aniline acts as an agonist at certain receptors, such as serotonin and GABA receptors, which are involved in the regulation of neurotransmitter release. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-Pyridinylmethoxy)methyl]aniline are not well-understood. However, it has been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects in laboratory studies. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been shown to have neuroprotective effects, which may be due to its ability to inhibit monoamine oxidase.
实验室实验的优点和局限性
The main advantage of using 4-[(2-Pyridinylmethoxy)methyl]aniline in laboratory experiments is its stability and solubility in a variety of solvents. This makes it easy to use in a variety of experiments. However, there are some limitations to using 4-[(2-Pyridinylmethoxy)methyl]aniline in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline is a relatively toxic compound and should be handled with caution.
未来方向
The potential future directions for 4-[(2-Pyridinylmethoxy)methyl]aniline research include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted on its effects on the nervous system, its ability to modulate gene expression, and its potential as a drug delivery system. Finally, further research could be conducted on its potential toxicity and the development of methods to reduce its toxicity.
属性
IUPAC Name |
4-(pyridin-2-ylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-6-4-11(5-7-12)9-16-10-13-3-1-2-8-15-13/h1-8H,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSAXLWJPTXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Pyridinylmethoxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)




![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)
![1-propyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460725.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1460726.png)
![8-Fluorooxazolo[4,5-c]quinoline](/img/structure/B1460727.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)

